![molecular formula C9H9N3O2 B170497 Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 115932-00-8](/img/structure/B170497.png)
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings.
Mechanism of Action
Target of Action
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemically and biologically interesting compound . For instance, some derivatives have been identified as inhibitors of membrane-bound pyrophosphatases (mPPases) , which are enzymes located in the cell membrane of bacteria and archaea .
Mode of Action
For example, some derivatives have been found to inhibit the activity of mPPases , which are crucial for the survival and proliferation of certain cells .
Biochemical Pathways
For instance, some derivatives have been found to inhibit the activity of mPPases , which play a crucial role in the regulation of intracellular levels of inorganic pyrophosphate .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could potentially influence its bioavailability.
Result of Action
For instance, some derivatives have been found to inhibit the activity of mPPases , which could potentially lead to the disruption of certain cellular processes .
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it could potentially be influenced by factors such as temperature and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold .
Scientific Research Applications
1.1 Anticancer Properties
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives have shown promising anticancer activity. A study highlighted that certain derivatives exhibited potent inhibition against various cancer cell lines, including breast cancer cells (MCF-7). For instance, one derivative demonstrated a half-maximal inhibitory concentration (IC50) of against MCF-7 cells . Additionally, another study reported that pyrazolo[1,5-a]pyrimidine derivatives displayed significant growth inhibition across 56 cancer cell lines, with a mean growth inhibition percentage of .
1.2 Antibacterial Activity
The compound also exhibits antibacterial properties. Research indicated that derivatives of this compound showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one derivative had a zone of inhibition of against Bacillus subtilis . This suggests potential applications in developing new antibacterial agents.
1.3 Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on human monoamine oxidase B (MAO-B), which is relevant for neuroprotective activity . Additionally, derivatives have shown dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), indicating their potential as therapeutic agents for cancer treatment .
Synthesis and Functionalization
The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its biological activity. Recent studies have focused on site-selective cross-coupling reactions to introduce different functional groups into the pyrazolo[1,5-a]pyrimidine scaffold . The ability to modify this compound enhances its versatility and application in drug discovery.
Material Science Applications
Beyond biological applications, this compound derivatives are being explored in material science due to their exceptional photophysical properties. These compounds can serve as emergent fluorophores and are being investigated for their potential use in solid-state applications . Their ability to form crystals with notable conformational phenomena could lead to advancements in the development of new materials.
Case Studies and Research Findings
Comparison with Similar Compounds
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Zaleplon: A sedative agent with a similar pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with a similar structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their specific functional groups and biological activities, highlighting the versatility and uniqueness of this compound .
Biological Activity
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antioxidant, antibacterial, and anticancer activities based on recent studies.
1. Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. This compound derivatives have been evaluated for their antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Key Findings:
- Among the synthesized derivatives, Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exhibited the highest antioxidant activity with an IC50 value of 15.34 μM , closely comparable to ascorbic acid (IC50 = 13.53 μM) .
2. Antibacterial Activity
The antibacterial efficacy of this compound has been assessed against both Gram-positive and Gram-negative bacteria.
Results:
- Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate demonstrated notable antibacterial activity against Bacillus subtilis with a Zone of Inhibition (ZOI) of 23.0 ± 1.4 mm and a Minimum Inhibitory Concentration (MIC) of 312 μM .
- The compound also showed activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, indicating a broad-spectrum potential.
3. Cytotoxic Activity
The cytotoxic effects of various derivatives of this compound were evaluated on human breast adenocarcinoma (MCF-7) cell lines.
Cytotoxicity Data:
Compound | IC50 (μg/mL) |
---|---|
7-Hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | 55.97 |
Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Not specified |
This indicates that certain derivatives possess significant cytotoxicity against cancer cells, highlighting their potential as anticancer agents .
4. Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of ethyl pyrazolo[1,5-a]pyrimidine derivatives with biological targets.
Findings:
- Docking simulations suggest that these compounds can effectively bind to target proteins involved in cancer progression and bacterial resistance mechanisms . This computational approach aids in predicting the biological activity and guiding further synthetic modifications.
5. Case Studies and Applications
Recent studies have explored various synthetic routes to develop novel derivatives with enhanced biological properties. For instance:
Properties
IUPAC Name |
ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-11-12-5-3-4-10-8(7)12/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMAMNBFHPIPCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=CN2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427354 | |
Record name | ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115932-00-8 | |
Record name | ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the regioselectivity of the Sonogashira coupling reaction on the 2,6-dibromopyrazolo[1,5-a]pyrimidine scaffold important for synthesizing diverse derivatives?
A1: The 2,6-dibromopyrazolo[1,5-a]pyrimidine scaffold possesses two possible sites (C2 and C6) for the Sonogashira coupling reaction. Achieving selective coupling at a specific site is crucial for introducing different substituents sequentially. The research demonstrates that by carefully adjusting reaction conditions, the Sonogashira coupling with terminal alkynes preferentially occurs at the C6 position. [] This selectivity allows for the subsequent introduction of various groups (alkynyl, aryl, or arylamine) at the C2 position via other cross-coupling reactions, ultimately enabling the synthesis of a diverse library of disubstituted pyrazolo[1,5-a]pyrimidine derivatives.
Q2: How do computational studies contribute to understanding the regioselectivity observed in the Sonogashira coupling reactions on the pyrazolo[1,5-a]pyrimidine scaffold?
A2: The research utilizes computational studies to provide insights into the observed regioselectivity. [] While the specific details of the computations are not outlined in the abstract, it's plausible that the study investigated the relative energies of the transition states involved in the coupling reaction at the C2 and C6 positions. By comparing these energies, the researchers could explain why the reaction preferentially occurs at the C6 position, providing a theoretical basis for the experimental observations.
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